4-Chloro-6-(methylsulfonyl)pyrimidine
Overview
Description
4-Chloro-6-(methylsulfonyl)pyrimidine is a chemical compound that is part of the pyrimidine family, which are biologically significant due to their presence in nucleic acids. The compound is characterized by a pyrimidine ring substituted with a chloro group and a methylsulfonyl group at specific positions. It serves as an intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with methylsulfonyl groups, has been extensively studied. A convenient synthesis method for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves a three-step process starting with the cyclocondensation of acetylacetone and thiourea, followed by methylation and oxidation to yield the target compound with a high overall yield . Another synthesis approach for a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involves a modified synthesis route with a focus on green chemistry principles, aiming to reduce waste generation .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been investigated using various spectroscopic techniques. For instance, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was performed using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, and the molecular docking results suggested potential inhibitory activity against certain biological targets .
Chemical Reactions Analysis
Chemoselective reactions involving pyrimidine derivatives have been described, highlighting the selective displacement of chloride or sulfone groups in the presence of amines and their derivatives. The selectivity of these reactions is influenced by the steric and electronic properties of the amines involved . Additionally, the reactivity of methylsulfinyl and methylsulfonyl functions in pyrimidine derivatives has been explored, leading to the synthesis of new compounds with confirmed structures through UV and NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of substituents like chloro and methylsulfonyl groups can significantly affect the compound's reactivity, solubility, and potential applications. For example, the non-covalent interactions in substituted pyrimidine derivatives have been studied, revealing the presence of hydrogen bonds, van der Waals interactions, and other effects that influence the compound's properties and behavior .
Scientific Research Applications
Summary of the Application
Pyrazolo[3,4-d]pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have also shown potential antimicrobial properties .
Methods of Application or Experimental Procedures
The activity of a library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .
Results or Outcomes
The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .
2. Antifungal Activities
Summary of the Application
Pyrimidine derivatives, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant antifungal activities . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi .
Methods of Application or Experimental Procedures
The antifungal activities of the synthesized pyrimidine derivatives were evaluated in vitro against fourteen phytopathogenic fungi .
Results or Outcomes
The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides . Preliminary Structure-Activity Relationship (SAR) was also discussed .
3. Anti-Inflammatory Properties
Summary of the Application
Pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant anti-inflammatory activities . These compounds are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
4. Synthesis of 2-Cyanopyrimidines
Summary of the Application
4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of 2-cyanopyrimidines . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
Methods of Application or Experimental Procedures
4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .
Results or Outcomes
Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN . All new compounds were fully characterized .
5. Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s
Summary of the Application
4-Chloro-6-(methylsulfonyl)pyrimidine can be used to synthesize hyperbranched poly(arylene pyrimidine ether)s . These polymers have potential applications in various fields due to their unique properties such as low viscosity, high solubility, and good film-forming ability .
Methods of Application or Experimental Procedures
Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
Results or Outcomes
The synthesized hyperbranched poly(arylene pyrimidine ether)s were fully characterized . The results showed that these polymers have potential applications in various fields due to their unique properties .
6. Synthesis of Pyrimidine Derivatives
Summary of the Application
4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of various pyrimidine derivatives . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
Methods of Application or Experimental Procedures
4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .
Results or Outcomes
Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN . All new compounds were fully characterized .
Safety And Hazards
When handling “4-Chloro-6-(methylsulfonyl)pyrimidine”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives could be explored further .
properties
IUPAC Name |
4-chloro-6-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVTFNEAPYZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291958 | |
Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylsulfonyl)pyrimidine | |
CAS RN |
89283-46-5 | |
Record name | 89283-46-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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